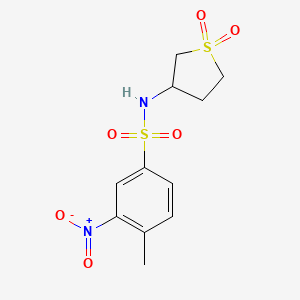
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Nitrobenzenesulfonamides, such as "N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-nitrobenzenesulfonamide," are typically synthesized through various chemical reactions involving nitrobenzenesulfonyl chloride as a key intermediate. These compounds can be prepared by the reaction of primary amines with nitrobenzenesulfonyl chloride in the presence of a base. The synthesis can involve complex reactions including alkylation, acylation, and Mitsunobu reactions to achieve the desired sulfonamide derivatives with high yields and selectivity (Fukuyama, Cheung, & Mui, 1995).
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. These functional groups play a crucial role in determining the chemical reactivity and properties of the compound. X-ray crystallography and computational methods such as density functional theory (DFT) are often used to elucidate the molecular conformation and structural parameters of such compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Nitrobenzenesulfonamides undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and coupling reactions. These reactions can be exploited to modify the molecular structure and introduce new functional groups, thereby extending the utility of these compounds in organic synthesis. The presence of the nitro and sulfonamide groups enhances the reactivity towards nucleophiles and electrophiles, making them valuable intermediates in the synthesis of complex organic molecules (Rozentsveig et al., 2001).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-8-2-3-10(6-11(8)13(14)15)21(18,19)12-9-4-5-20(16,17)7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZRQGFADTZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)